1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol is a chemical compound that features a pyrazole ring substituted with a methyl group and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable phenylethanol derivative. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-methyl-1H-pyrazole-4-carbaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanone.
Reduction: Formation of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)-2-phenylethan-1-ol: Lacks the methyl group on the pyrazole ring.
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanone: Contains a ketone group instead of a hydroxyl group.
1-(1-methyl-1H-pyrazol-4-yl)-2-(4-methylphenyl)ethan-1-ol: Substituted with a methyl group on the phenyl ring.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-9-11(8-13-14)12(15)7-10-5-3-2-4-6-10/h2-6,8-9,12,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIXRGMMRFCDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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